N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzyl Group: This step might involve nucleophilic substitution reactions where a methoxybenzyl halide reacts with the piperidine derivative.
Attachment of the Methoxypyrimidinyl Group: This could be done through coupling reactions, such as Suzuki or Heck coupling, using a methoxypyrimidinyl boronic acid or halide.
Formation of the Carboxamide Group: This step typically involves the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-1-(4-pyridyl)piperidine-4-carboxamide
- N-(3-methoxybenzyl)-1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide
- N-(3-methoxybenzyl)-1-(6-methoxypyridin-4-yl)piperidine-4-carboxamide
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of both methoxybenzyl and methoxypyrimidinyl groups, which might confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-5-3-4-14(10-16)12-20-19(24)15-6-8-23(9-7-15)17-11-18(26-2)22-13-21-17/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVPYWNYVOHQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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